molecular formula C16H19N3O3S3 B428319 ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 483348-08-9

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B428319
CAS No.: 483348-08-9
M. Wt: 397.5g/mol
InChI Key: FBDALMVGTSSMTD-UHFFFAOYSA-N
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Description

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate to form the intermediate ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer activity .

Comparison with Similar Compounds

ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiadiazole derivatives:

Biological Activity

Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis methodologies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C9H13N3O3S2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3\text{S}_2

It features a thiadiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Thiadiazole Derivative : The initial step often involves the synthesis of the 5-methyl-1,3,4-thiadiazole component through standard methods such as the Gewald reaction.
  • Acetylation : The thiadiazole is then reacted with acetic anhydride or an equivalent acetylating agent to introduce the acetamido group.
  • Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds are often comparable to established chemotherapeutics like Sorafenib .
CompoundCell LineIC50 (µM)
Ethyl 2-(...)-4bHepG254±0.25
Ethyl 2-(...)-4aMCF-750±0.53

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial and antifungal activities have been reported against various pathogens. For example, in vitro tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH radical scavenging. Results indicate that it possesses significant free radical scavenging ability, which contributes to its overall therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Thiadiazole Ring : Essential for anticancer and antimicrobial activities.
  • Tetrahydrobenzo[b]thiophene Core : Contributes to the lipophilicity and cellular uptake.
  • Acetamido Group : Enhances solubility and bioavailability.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on HepG2 Cells : A recent study demonstrated that derivatives with structural similarities exhibited significant cytotoxicity against liver cancer cells with potential mechanisms involving apoptosis induction .
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy by overcoming drug resistance mechanisms observed in cancer cells .

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-3-22-15(21)13-10-6-4-5-7-11(10)25-14(13)17-12(20)8-23-16-19-18-9(2)24-16/h3-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDALMVGTSSMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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